7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and it is substituted with iodine at the 7th position and methyl groups at the 2nd and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the following steps:
Hydrogenation: Reduction of a precursor compound using hydrogen gas in the presence of a catalyst.
Iodination: Introduction of iodine into the molecule using iodine or an iodine-containing reagent.
Amidation: Formation of an amide bond through the reaction of an amine with a carboxylic acid derivative.
Cyclization: Formation of the pyrrolo[2,3-b]pyrazine ring system through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Halogen substitution reactions, where the iodine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-b]pyrazine derivatives .
Scientific Research Applications
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby modulating cell signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
- 7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
- 7-Fluoro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for drug design .
Properties
Molecular Formula |
C8H8IN3 |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
7-iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8IN3/c1-4-5(2)12-8-7(11-4)6(9)3-10-8/h3H,1-2H3,(H,10,12) |
InChI Key |
CHNKIVOGGCWYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=CN2)I)C |
Origin of Product |
United States |
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